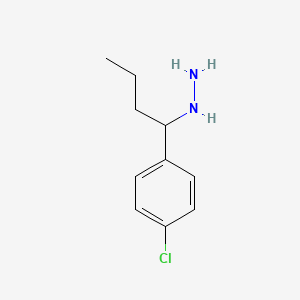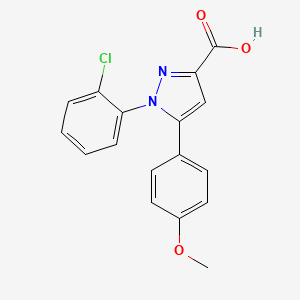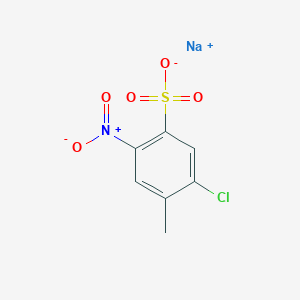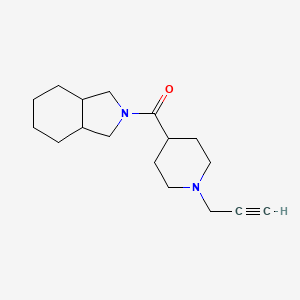
1-(4-Chlorophenyl)tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-Chlorophenyl)tetrazol-5-amine" is a derivative of tetrazole, a class of synthetic heterocyclic organic compounds, characterized by a 5-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazole derivatives are of significant interest due to their various applications in medicinal chemistry, agriculture, and as energetic materials. Although the provided papers do not directly discuss "this compound," they provide insights into similar compounds that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves cyclization reactions. For instance, the paper discussing the unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1H-tetrazole and its analogs highlights the use of NaN3 and SiCl4 in cyclization reactions of benzyl alcohol containing amides . This suggests that similar reagents and methods could potentially be applied to synthesize "this compound," with appropriate modifications to the starting materials to include a 4-chlorophenyl group and an amine functional group at the appropriate positions on the tetrazole ring.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is often characterized using X-ray crystallography, as seen in the papers provided . These compounds typically crystallize in various space groups, with the tetrazole ring being planar and exhibiting different dihedral angles with attached phenyl rings. The molecular structure of "this compound" would likely show similar characteristics, with the presence of a 4-chlorophenyl group at the N-1 position and an amine group at the C-5 position of the tetrazole ring.
Chemical Reactions Analysis
Tetrazole derivatives can participate in various chemical reactions due to the reactivity of the tetrazole ring and the substituents attached to it. The papers do not provide specific reactions for "this compound," but they do mention the presence of hydrogen bonding and conjugative interactions in similar compounds . These interactions could influence the reactivity of the compound in chemical reactions, potentially making it a candidate for further functionalization or as a building block in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives can be deduced from spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as from computational methods like density functional theory (DFT) . These compounds often exhibit characteristic vibrational frequencies, electronic properties, and molecular electrostatic potential maps. For "this compound," one could expect similar analytical data, with specific attention to the influence of the chlorophenyl and amine groups on the compound's polarity, electronic distribution, and potential applications, such as nonlinear optical (NLO) materials .
Scientific Research Applications
Docking Studies and Crystal Structure Analysis
One of the key areas of research involves the structural analysis of tetrazole derivatives through docking studies and X-ray crystallography. For example, Al-Hourani et al. (2015) conducted docking studies and determined the crystal structure of two tetrazole derivatives to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Antiviral Activity
Research by Chen et al. (2010) focused on the synthesis of new derivatives and their antiviral activity, highlighting the role of these compounds in developing treatments against viruses like the tobacco mosaic virus (Chen et al., 2010).
Molecular Structure and Reactivity
Investigations into the molecular structure and reactivity of tetrazole derivatives reveal insights into their potential applications. Luxford et al. (2021) studied the electron-induced reactivity of 5-(4-chlorophenyl)-1H-tetrazole, providing valuable information on its electron attachment processes and potential use in various chemical reactions (Luxford et al., 2021).
Synthesis of Nitrogen-rich Compounds
Srinivas et al. (2014) prepared imidazole, 1,2,4-triazole, and tetrazole-based molecules for their possible applications in nitrogen-rich gas generators, highlighting the versatility of tetrazole derivatives in creating high-energy materials (Srinivas et al., 2014).
Corrosion Inhibition
A study by Kaya et al. (2016) on the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron corrosion underlines the application of tetrazole derivatives in protecting metals from corrosion, showcasing their industrial applications (Kaya et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tetrazole derivatives are known to have a wide range of biological activities such as antihypertensive, anti-allergic, anti-asthmatic, antimicrobial, antiviral, anti-inflammatory, anti-neoplastic, and anticonvulsant activities .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds which can be explosive to shocks .
Biochemical Pathways
It’s known that tetrazoles and their derivatives can interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the wide range of biological activities of tetrazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
1-(4-chlorophenyl)tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-1-3-6(4-2-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJAMMJWPPTQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879052 |
Source


|
| Record name | TETRAZOLE,5-AMINO-1-(4-CHLOROPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)
![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)




